3-Bromo-2-nitropyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3BrN2O3 |
|---|---|
Molecular Weight |
218.99 g/mol |
IUPAC Name |
3-bromo-2-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-3(9)1-2-7-5(4)8(10)11/h1-2H,(H,7,9) |
InChI Key |
WNBXWUHCFUPLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
The Landscape of Substituted Pyridine Systems in Synthetic Methodologies
Substituted pyridine (B92270) scaffolds are fundamental building blocks in a vast array of chemical syntheses, finding applications from medicinal chemistry to materials science. rsc.orgchim.it Their prevalence is underscored by their presence in numerous FDA-approved pharmaceuticals, where the pyridine ring is the most common nitrogen-containing heteroaromatic motif. rsc.org The development of efficient and versatile methods for constructing these substituted pyridines is a continuous pursuit for synthetic chemists. rsc.orgnih.gov
Classical approaches to pyridine synthesis often rely on condensation reactions of carbonyl compounds or cycloaddition reactions. nih.gov However, these methods can be limited by harsh reaction conditions and may only allow for specific substitution patterns. rsc.org Modern synthetic strategies have seen remarkable progress, employing novel catalytic systems and reaction cascades to access highly functionalized pyridines under milder conditions with greater functional group tolerance. rsc.orgnih.gov These advanced methods often utilize transition-metal catalysis, such as palladium or copper, to facilitate C-H activation, cross-coupling reactions, and other transformations that enable the precise installation of substituents onto the pyridine core. rsc.orgorganic-chemistry.org
The Dual Influence of Halogen and Nitro Functionalities on Pyridine Scaffolds
The chemical character of a pyridine (B92270) ring is significantly modulated by the presence of substituents. Halogen and nitro groups, in particular, exert profound electronic and steric effects that dictate the reactivity and potential applications of the substituted pyridine.
The nitrogen atom in the pyridine ring is electronegative, which decreases the electron density of the ring carbons and makes pyridine less reactive towards electrophilic aromatic substitution compared to benzene. libretexts.orguoanbar.edu.iq This inherent electron deficiency is further amplified by the presence of a nitro group (–NO2), a strong electron-withdrawing group. This deactivation is so pronounced that electrophilic substitution on nitropyridines requires vigorous conditions. uoanbar.edu.iq
Conversely, the electron-poor nature of the pyridine ring, especially when bearing a nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group can stabilize the negative charge in the Meisenheimer intermediate, facilitating the displacement of a leaving group, such as a halogen. uoanbar.edu.iq The position of the halogen and nitro group is crucial in determining the reactivity towards nucleophiles.
Halogens, such as bromine, also influence the reactivity of the pyridine ring. They are good leaving groups in nucleophilic substitution reactions and can also serve as handles for various cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. nih.gov
Academic Perspectives on 3 Bromo 2 Nitropyridin 4 Ol in Heterocyclic Chemistry
General Synthetic Approaches to Pyridin-4-ol Cores
The construction of the pyridin-4-ol skeleton can be achieved through various synthetic routes, including the assembly of the ring from acyclic precursors or the modification of existing pyridine structures.
Multi-component Cyclization Reactions
Multi-component reactions (MCRs) offer an efficient pathway to highly substituted pyridines by combining three or more starting materials in a single pot. rsc.orgacsgcipr.orgresearchgate.net A notable example is the three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids, which provides a flexible route to a diverse library of pyridin-4-ol derivatives. chim.it The mechanism of this reaction involves the formation of an enamide intermediate, which then undergoes cyclocondensation to furnish the pyridin-4-ol ring. chim.it The resulting pyridin-4-ol/pyridin-4-one tautomeric mixture can be complex to purify, leading to modifications of the MCR to include a fourth component that traps the product as a more easily handled pyridin-4-yl nonaflate. chim.it
Another approach involves the condensation of aldehydes and ammonia (B1221849), a classic method known as the Chichibabin synthesis, which forms an imine that subsequently cyclizes and aromatizes to yield a pyridine derivative. numberanalytics.com These MCRs are advantageous for their atom economy and the ability to generate structural complexity in a single step. acsgcipr.org
Table 1: Examples of Multi-component Reactions for Pyridine Synthesis
| Reaction Name | Reactants | Key Features |
| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Forms a dihydropyridine intermediate that is subsequently oxidized. |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound | Yields a 2,6-dihydroxypyridine (B1200036) derivative. |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, α,β-unsaturated ketone | Proceeds via a Michael addition followed by cyclization and elimination. |
| Kröhnke Pyridine Synthesis | Pyridinium ylide, α,β-unsaturated carbonyl compound | A versatile method for preparing a wide range of substituted pyridines. |
Strategies for Pyridine Ring Formation and Functionalization
Beyond MCRs, various strategies exist for forming and functionalizing the pyridine ring. These can be broadly categorized into ring synthesis and post-synthesis functionalization. numberanalytics.comacsgcipr.org
Ring Synthesis: Classical methods often involve the condensation of aldehydes or ketones with ammonia, leading to the formation of the pyridine ring through a series of aldol-type reactions, cyclization, and subsequent oxidation or elimination to achieve aromatization. acsgcipr.org Cycloaddition reactions, such as Diels-Alder approaches, also provide a powerful tool for constructing the pyridine skeleton. acsgcipr.org
Functionalization of Pre-formed Pyridine Rings: Direct functionalization of the pyridine ring is a common strategy to introduce desired substituents. acs.orgnih.gov
Electrophilic Aromatic Substitution: Reactions like halogenation and nitration can introduce bromo and nitro groups, respectively. However, these reactions on the electron-deficient pyridine ring often require harsh conditions and can lead to mixtures of regioisomers. acs.org
Nucleophilic Aromatic Substitution: This is a more common approach for functionalizing pyridines, particularly when leaving groups are present at the 2- or 4-positions. numberanalytics.com
Metalation-Trapping Sequences: The use of strong bases like lithium or magnesium reagents can deprotonate the pyridine ring, allowing for the introduction of various electrophiles. acs.org
Radical Reactions: Minisci-type reactions involve the addition of nucleophilic carbon radicals to the protonated pyridine ring, offering a method for C-C bond formation. acs.org However, controlling regioselectivity between the C2 and C4 positions can be a challenge. acs.orgnih.gov
Specific Preparation Routes for Brominated and Nitrated Pyridinols
The synthesis of this compound requires the specific introduction of bromo, nitro, and hydroxyl groups in a defined regiochemical arrangement. This is typically achieved through a multi-step process involving the functionalization of a pre-existing pyridine or pyridin-4-ol core.
Regioselective Nitration and Bromination Sequences on Pyridine Nuclei
Achieving the desired 3-bromo-2-nitro substitution pattern necessitates careful control over the regioselectivity of the halogenation and nitration steps.
Nitration: The nitration of pyridine itself is often difficult and requires harsh conditions. However, the presence of an activating group like a hydroxyl or N-oxide can facilitate this transformation. For instance, the nitration of pyridine N-oxides can proceed under milder conditions. The directing effect of existing substituents on the pyridine ring is crucial for controlling the position of the incoming nitro group.
Bromination: The direct bromination of pyridine is also challenging. google.com A more effective approach often involves the bromination of an activated precursor, such as a pyridine N-oxide. tcichemicals.comacs.orgresearchgate.net For example, using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source allows for the regioselective C2-bromination of fused pyridine N-oxides under mild conditions. tcichemicals.com Another method for regioselective bromination involves the use of tetrabutylammonium tribromide (TBATB), which has been shown to be effective for the C3-bromination of pyrrolo[1,2-a]quinoxalines. nih.gov In some cases, a Sandmeyer-type reaction on an aminopyridine can be employed to introduce a bromine atom. google.com
A documented reaction of 3-bromo-4-nitropyridine with amines has shown an unexpected nitro-group migration, highlighting the potential for complex rearrangements during substitution reactions on such systems. clockss.orgresearchgate.net
Derivatization of Precursor Pyridin-4-ols
A common strategy for synthesizing this compound involves the sequential functionalization of a pyridin-4-ol precursor. For instance, the synthesis of 4-bromo-2-methyl-3-nitropyridine has been achieved by treating 2-methyl-3-nitropyridin-4-ol with phosphorus oxybromide. chemicalbook.com This demonstrates the conversion of a hydroxyl group at the 4-position to a bromine atom in the presence of a nitro group.
The general reactivity of bromonitropyridines includes nucleophilic substitution, where the bromine atom can be displaced by various nucleophiles. biosynth.com This reactivity can be utilized to introduce other functional groups if needed.
Optimization of Reaction Conditions for Brominated Nitropyridinols
The synthesis of brominated nitropyridinols often requires careful optimization of reaction conditions to maximize yield and regioselectivity. Factors such as the choice of solvent, temperature, and reagents can significantly influence the outcome of the reaction. researchgate.net For example, in the synthesis of 3,5-diarylpyridines from β-nitrostyrenes, it was found that iron in acetic acid at room temperature provided the optimal conditions. researchgate.net
In the context of bromination, the choice of the brominating agent and any activators is critical. While elemental bromine can be used, it often requires high temperatures and can lead to side products. google.com Milder and more selective reagents like N-bromosuccinimide (NBS) or the aforementioned tetrabutylammonium tribromide are often preferred. nih.govrsc.org The use of pyridine N-oxides as substrates can also lead to milder reaction conditions and improved regioselectivity in both nitration and bromination reactions. researchgate.net
Table 2: Reagents for Bromination and Nitration of Pyridine Derivatives
| Transformation | Reagent(s) | Key Features/Conditions |
| Bromination | Bromine (Br₂) / Sulfuric Acid | High temperatures (130-140 °C) often required. google.com |
| Bromination | Phosphorus Oxybromide (POBr₃) | Used to convert a hydroxyl group to a bromine atom. chemicalbook.com |
| Bromination | p-Toluenesulfonic anhydride / Tetrabutylammonium bromide | Mild conditions for regioselective C2-bromination of pyridine N-oxides. tcichemicals.com |
| Bromination | Tetrabutylammonium tribromide (TBATB) | Mild and selective for C3-bromination in certain systems. nih.gov |
| Nitration | Nitrating Mixture (HNO₃/H₂SO₄) | Standard but often harsh conditions. |
| Nitration | Propyl Nitrate (B79036) | Used in the lithiation-nitration sequence of protected imidazoles. rsc.org |
Emerging Synthetic Techniques
The synthesis of highly functionalized pyridine rings, such as in this compound, is an area of continuous development. Modern synthetic chemistry is increasingly focused on improving efficiency, selectivity, and sustainability. Emerging techniques, including transition metal-catalyzed reactions and green chemistry approaches, offer significant advantages over classical condensation methods by providing milder reaction conditions, broader functional group tolerance, and novel pathways for constructing the pyridine core.
Transition Metal-Catalyzed Syntheses of Pyridine Derivatives
Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the construction of complex heterocyclic scaffolds like pyridine with high efficiency and selectivity. acs.org Catalysts based on metals such as copper, palladium, gold, and rhodium have been extensively used to facilitate various cyclization strategies for pyridine synthesis. elsevier.comacs.org These methods often proceed under milder conditions than traditional syntheses and allow for the assembly of highly substituted pyridines from readily available precursors. nih.gov
One prominent strategy involves the copper-catalyzed [3+3] type condensation of O-acetyl ketoximes with α,β-unsaturated aldehydes. This method, which benefits from the synergistic action of a copper(I) salt and a secondary amine co-catalyst, allows for a modular synthesis of a diverse range of substituted pyridines under mild conditions. organic-chemistry.org Another innovative copper-catalyzed approach involves a cascade reaction that begins with an N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This is followed by an electrocyclization and subsequent air oxidation to yield highly functionalized pyridines with good functional group tolerance. nih.gov Such methods offer a modular and flexible route to complex pyridine structures that would be challenging to access through conventional means. nih.gov
Recent advancements have also focused on novel C-H activation and ring-formation strategies. For instance, two distinct one-pot methods have been developed to functionalize the meta position of pyridines without the use of harsh conditions or expensive catalysts. acs.org One approach involves breaking a C-N bond with an electrophile to form a linear, electron-rich intermediate, which can then be halogenated before the ring is closed again. acs.org This "molecular surgery" approach provides a pathway to introduce substituents at positions that are typically difficult to functionalize. acs.org
The table below summarizes representative transition metal-catalyzed methods for the synthesis of various pyridine derivatives, highlighting the diversity of catalysts and reaction types.
Table 1: Examples of Transition Metal-Catalyzed Pyridine Syntheses
| Catalyst/Reagent | Reactants | Product Type | Key Features | Yield (%) |
|---|---|---|---|---|
| Copper(I) salt / Secondary Amine | O-acetyl ketoximes and α,β-unsaturated aldehydes | Substituted Pyridines | Synergistic catalysis, mild conditions, modular. organic-chemistry.org | N/A |
| Cu(OTf)₂ / I₂ | Vinyl azide (B81097) and benzylamine | 2,4,6-Triaryl Pyridines | Cascade deamination and annulation under oxygen. researchgate.net | Good |
| Copper Catalyst | α,β-Unsaturated ketoxime O-pentafluorobenzoates and Alkenylboronic acids | Highly Substituted Pyridines | Cascade reaction, mild conditions, good functional group tolerance. nih.gov | 43-91 |
Green Chemistry Approaches in Pyridine Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In pyridine synthesis, this translates to the development of environmentally benign methods that offer high yields, minimal waste, and safer reaction conditions. nih.gov Key green techniques include microwave-assisted synthesis, multicomponent reactions (MCRs), the use of environmentally friendly solvents or solvent-free conditions, and the application of recyclable catalysts. nih.govresearchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating. nih.gov For example, a one-pot, four-component reaction to produce 3-cyanopyridine (B1664610) derivatives under microwave irradiation was completed in 2-7 minutes with yields of 82-94%, whereas the same reaction under conventional heating required 6-9 hours and gave lower yields (73-84%). nih.gov This efficiency highlights the potential of microwave energy to accelerate reactions and reduce energy consumption. nih.gov
Solvent-free, or solid-state, reactions represent another important green approach. By eliminating the solvent, these methods reduce waste, cost, and the hazards associated with volatile organic compounds. The Hantzsch pyridine synthesis, a classic method, has been adapted to a solvent-free procedure using ceric ammonium (B1175870) nitrate (CAN) as a catalyst at room temperature. royalsocietypublishing.org This green method not only avoids organic solvents but also simplifies the workup process and provides good product yields in a short time. royalsocietypublishing.org Other green techniques that have been successfully applied to the synthesis of pyridine and its derivatives include ultrasonic irradiation and the use of ionic liquids as recyclable "green solvents". rasayanjournal.co.in
The following table compares conventional and green synthetic methods for pyridine derivatives, illustrating the advantages of adopting greener protocols.
Table 2: Comparison of Conventional vs. Green Chemistry Approaches in Pyridine Synthesis
| Green Technique | Reaction/Method | Conventional Conditions | Green Conditions | Advantages of Green Method |
|---|---|---|---|---|
| Microwave Irradiation | One-pot, four-component synthesis of 3-cyanopyridines nih.gov | Conventional heating in ethanol (B145695) (6-9 hours) | Microwave irradiation in ethanol (2-7 minutes) | Shorter reaction time, higher yields (82-94% vs 73-84%), energy efficiency. |
| Solvent-Free Reaction | Hantzsch dihydropyridine synthesis royalsocietypublishing.org | Reaction in organic solvent | Solvent-free, room temperature with CAN catalyst (1-2.5 hours) | Eliminates solvent waste, simple workup, shorter reaction time. |
| Multicomponent Reactions (MCRs) | General pyridine synthesis nih.govresearchgate.net | Stepwise synthesis with isolation of intermediates | One-pot reaction of multiple starting materials | Atom economy, reduced waste, simplified procedures. |
| Green Catalysts | Biginelli reaction for pyridine-related heterocycles researchgate.net | Homogeneous acid or base catalysts | Reusable heterogeneous catalysts (e.g., copper ferrite (B1171679) nanoparticles) | Catalyst recyclability, mild conditions, easy separation. |
These emerging synthetic techniques provide powerful and sustainable alternatives for the production of this compound and a wide array of other functionalized pyridine derivatives, aligning with the modern demands of chemical research and industry.
Nucleophilic Substitution Reactions on Brominated Nitropyridines
The presence of both a halogen and a nitro group on the pyridine ring sets the stage for a variety of nucleophilic substitution reactions. These reactions are fundamental to the functionalization of this class of compounds.
Displacement of Halogen Atoms
The bromine atom on the pyridine ring is susceptible to displacement by nucleophiles. studymind.co.uk In compounds like 2,6-dichloro-3-nitropyridine, both chlorine atoms can be successively substituted. nih.gov For instance, one chlorine can be replaced via a Suzuki coupling with an aryl group, and the other can be displaced by an aminoethylamine fragment. nih.gov Similarly, in 2,4-dichloro-3-nitropyridine, the chlorine atom at the 4-position is more readily displaced by amines than the chlorine at the 2-position. nih.gov The reactivity of halogen atoms in brominated pyridines towards nucleophiles like ammonia is also a known transformation. researchgate.net
In a study involving 3-bromo-4-nitropyridine and amines, the expected nucleophilic substitution of the bromine atom was observed. clockss.org However, this reaction was also accompanied by an unexpected nitro-group migration, highlighting the complex reactivity of these systems. clockss.org The reaction of 3-fluoro-2-nitropyridine (B1302947) with aliphatic amines or nitrogen-containing heterocycles also proceeds via displacement of the fluorine atom. researchgate.net
The following table summarizes examples of nucleophilic displacement of halogens in nitropyridine systems:
| Starting Material | Nucleophile | Product(s) | Reference(s) |
| 2,6-dichloro-3-nitropyridine | Aryl (Suzuki coupling), Aminoethylamine | Sequentially substituted pyridine | nih.gov |
| 2,4-dichloro-3-nitropyridine | Amines | Selective substitution at C4 | nih.gov |
| 3-bromo-4-nitropyridine | Amines | Nucleophilic substitution and nitro-group migration products | clockss.org |
| 3-fluoro-2-nitropyridine | Aliphatic amines, N-heterocycles | 3-substituted 2-nitropyridines | researchgate.net |
Reactivity of the Nitro Group: Reduction and Transformations
The nitro group is a versatile functional group that can undergo reduction to various other functionalities, most notably an amino group. mdpi-res.com This transformation is a cornerstone in the synthesis of many biologically active molecules. nih.gov Common reducing agents include stannous chloride or catalytic hydrogenation with palladium on carbon (Pd/C). cdnsciencepub.comgoogle.com For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be reduced to an amine. ntnu.no Similarly, the reduction of 2-methyl-5-nitropyridine (B155877) can be achieved using a nitroreductase. google.com
The reduction of nitropyridines can be a complex process. The generally accepted mechanism involves a stepwise reduction from the nitro group to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. google.com The reduction of the hydroxylamine is often the slowest step, which can lead to its accumulation as an intermediate. google.com An alternative pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is further reduced. google.com
Beyond reduction, the nitro group can also act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by other electron-withdrawing groups. mdpi-res.comntnu.no For instance, the nitro group in 4-cyano-3-nitropyridine can be substituted by an azide. ntnu.no A method has been developed for the synthesis of isoxazolo[4,5-b]pyridines from 2-chloro-3-nitropyridines, which involves the intramolecular nucleophilic substitution of the nitro group as a key step. nih.gov
Ring transformations of nitrated heterocyclic compounds are another avenue for their chemical modification. researchgate.net For example, 3,5-dinitro-2-pyridone can react with aromatic ketones in the presence of ammonium acetate (B1210297) to yield 2-arylated-5-nitropyridines. researchgate.net
Reactions Involving the Hydroxyl Group of Pyridin-4-ols
The hydroxyl group of pyridin-4-ols can participate in various reactions, including O-arylation and conversion to better leaving groups for subsequent transformations. ntnu.noacs.org For instance, pyridin-4-ols can be O-arylated with aryl halides using copper-based catalysts. acs.org The hydroxyl groups can also be converted into triflates or nonaflates, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions. beilstein-journals.org
The reactivity of the hydroxyl group is influenced by the tautomeric equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms. chim.it In reactions with ambident nucleophiles like hydroxypyridines, the site of attack (nitrogen vs. oxygen) can depend on the position of the hydroxyl group and the reaction conditions. researchgate.netresearchgate.net For example, pyridin-4-ol tends to react at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. researchgate.netresearchgate.net
Intramolecular Rearrangements and Migration Phenomena
Intramolecular rearrangements are a fascinating aspect of the chemistry of nitropyridine derivatives, leading to the formation of unexpected isomers and providing insights into reaction mechanisms.
Nitro Group Migration Mechanisms
Nitro group migration has been observed in several nitropyridine systems. In the reaction of 3-bromo-4-nitropyridine with amines, a product resulting from the migration of the nitro group from the 4-position to the 3-position was identified. clockss.org This rearrangement was found to be dependent on the solvent, occurring in polar aprotic solvents. clockss.org
The mechanism of nitro group migration has been a subject of investigation. One proposed mechanism involves a ntnu.noresearchgate.net-sigmatropic shift. ntnu.noresearchgate.netresearchgate.netntnu.no This type of rearrangement is suggested in the nitration of pyridines, where a nitro group migrates from the nitrogen atom of an N-nitropyridinium intermediate to the 3-position of the pyridine ring. ntnu.noresearchgate.netresearchgate.netntnu.no Another possibility is the migration of the nitro group as a nitronium ion within a solvent cage. researchgate.net The thermolysis and photolysis of 2-nitraminopyridine also lead to rearranged products, 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, through what is believed to be an intramolecular rearrangement. sapub.org
Tautomeric Equilibria in Pyridin-4-ol Systems
Pyridin-4-ol exists in a tautomeric equilibrium with its pyridin-4(1H)-one form. chim.itamazonaws.com The position of this equilibrium is influenced by factors such as the solvent and the substituents on the pyridine ring. chim.itamazonaws.com In solution, the keto form, pyridin-4(1H)-one, is often the predominant tautomer. amazonaws.comwayne.edu
This tautomerism has a significant impact on the reactivity of these compounds. For example, the predominance of the pyridin-4(1H)-one tautomer in polar solvents can lead to reactions occurring at the nitrogen atom rather than the oxygen atom. Spectroscopic methods like NMR and IR can be used to identify the dominant tautomeric form under specific conditions. The coexistence of tautomers can also complicate the isolation and purification of these compounds due to their similar polarities. chim.it
Oxidation and Other Electrophilic/Radical Transformations
The reactivity of this compound and its analogs in oxidation and other electrophilic or radical-mediated transformations is significantly influenced by the electronic interplay of the substituent groups on the pyridine ring. The electron-withdrawing nature of the nitro group generally deactivates the ring towards electrophilic aromatic substitution, while the hydroxyl and bromo groups can direct or participate in specific reactions. cymitquimica.com
Oxidation of the Hydroxyl Group The hydroxyl group at the 4-position of the pyridine ring is susceptible to oxidation, leading to the formation of the corresponding carbonyl derivative. Standard oxidizing agents are effective in this transformation. For instance, the oxidation of the 4-hydroxyl group to a carbonyl can be accomplished using reagents such as chromium trioxide or potassium permanganate. Similarly, for the analog 6-bromo-2-nitropyridin-3-ol, the hydroxyl group can be oxidized to yield the corresponding ketone or aldehyde.
Electrophilic Aromatic Substitution While the nitro group deactivates the pyridine ring towards electrophilic attack, electrophilic substitution reactions, particularly halogenation, are crucial for the synthesis and functionalization of these compounds. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.
In the case of 2-methyl-3-nitropyridine (B124571), the deactivating effect of the nitro group directs electrophilic bromination to the 5-position. The bromination of 4-pyridone derivatives is known to be facile, often leading to 3,5-disubstituted products because the initial monobrominated product can be more reactive towards further bromination than the starting material. cdnsciencepub.com Achieving selective monobromination of 4-pyridone can be challenging, but it has been found to be most feasible in aqueous solutions buffered at a pH range of 3-5. cdnsciencepub.com
Nitration of pyridine compounds directly with nitric acid or mixed acids often results in low yields and is of limited synthetic utility. researchgate.net
Radical Transformations While less common, radical transformations have been observed. In one instance, a directed ortho-hydroxylation was achieved where a hydroxyl radical, generated from H₂O₂ and Fe(II) salts, attacked the position ortho to the directing nitro group. This indicates the potential for radical-mediated functionalization under specific conditions.
The following table summarizes common reagents used for various transformations on analogs.
Table 1: Reagents for Functional Group Transformations in Pyridine Analogs
| Transformation | Reagent(s) | Reference(s) |
|---|---|---|
| Oxidation | Chromium trioxide, Potassium permanganate | |
| Bromination | Bromine (Br₂), N-bromosuccinimide (NBS) | |
| Reduction (Nitro Group) | Hydrogen gas with Palladium catalyst, Sodium borohydride |
| Hydroxylation | Sodium hydroxide (B78521), Potassium hydroxide | |
Regio- and Chemoselectivity in Complex Reaction Pathways
The substituents on the pyridine ring of this compound analogs exert profound control over the regio- and chemoselectivity of their reactions, enabling the selective functionalization of the heterocyclic core.
Regioselectivity The regioselectivity of nucleophilic attack is a well-documented phenomenon. In reactions involving transient 3,4-pyridyne intermediates generated from substituted pyridines, the position of the substituents dictates the site of nucleophilic addition. For example, a 5-bromo substituent on a 3,4-pyridyne intermediate directs nucleophilic attack preferentially to the C3 position. nih.gov This control is attributed to the inductive effects of the electron-withdrawing substituents, which polarize the aryne triple bond. nih.gov
Conversely, electrophilic substitutions are also highly regioselective. The powerful electron-withdrawing nitro group deactivates the pyridine ring but directs incoming electrophiles to specific positions, as seen in the bromination of 2-methyl-3-nitropyridine which occurs at the 5-position.
Chemoselectivity Chemoselectivity arises when a reagent can react with two or more different functional groups. In the case of this compound analogs, the diverse functional groups (hydroxyl, nitro, bromo) present distinct reaction sites. The bromine atom, being a good leaving group, makes the molecule amenable to various cross-coupling and nucleophilic substitution reactions.
A notable example of chemoselectivity is the nucleophilic aromatic substitution (SNAr) reaction. In certain 2-methyl- and 2-styryl-3-nitropyridines, thiolate anions smoothly displace the nitro group, demonstrating the nitro group's ability to act as a leaving group in the presence of a suitable nucleophile, while other functional groups remain intact. mdpi.com This reactivity is in contrast to the general inertness of the C3 position of pyridine towards nucleophilic substitution. mdpi.com
Functional Group Migration Complex reaction pathways can also involve rearrangements and migrations of functional groups. A significant finding is the nitro-group migration observed during the reaction of 3-bromo-4-nitropyridine with amines. clockss.org This rearrangement, which leads to an unexpected product where the nitro group has moved from the 4-position to the 3-position, has been shown to occur in polar aprotic solvents like DMSO. clockss.org
The following table details the regioselective outcomes in reactions of pyridyne intermediates.
Table 2: Regioselectivity in Nucleophilic Addition to Substituted 3,4-Pyridyne
| Substituent on Pyridyne | Trapping Reagent | Product Ratio (C3:C4 Adduct) | Reference(s) |
|---|---|---|---|
| 5-Bromo | N-methylaniline | 5.8 : 1 | nih.gov |
This intricate control over selectivity makes these substituted pyridines valuable building blocks in the synthesis of highly functionalized and complex molecular architectures.
Derivatization Strategies and Synthetic Utility of 3 Bromo 2 Nitropyridin 4 Ol As a Precursor
Synthesis of Fused and Polycyclic Heterocyclic Systems
The strategic positioning of reactive sites on the 3-Bromo-2-nitropyridin-4-ol scaffold enables its use in building intricate molecular architectures, including those with significant biological and pharmaceutical relevance.
Applications in Pyridyne Chemistry and Functionalized Pyridine (B92270) Scaffolds
While direct applications of this compound in pyridyne chemistry are not extensively detailed in the provided context, the chemistry of related functionalized pyridines is well-established. Halogenated and nitrated pyridines are key intermediates in generating pyridyne intermediates and in the synthesis of highly substituted pyridine derivatives. researchgate.netchemimpex.com The bromo and nitro groups on the pyridine ring of this compound enhance its reactivity toward nucleophilic substitution and metallation, which are foundational steps for creating a diverse array of functionalized pyridine scaffolds. researchgate.netchemimpex.com
Formation of Imidazo[4,5-c]pyridin-2-one Derivatives
A significant application of this compound lies in the synthesis of imidazo[4,5-c]pyridin-2-one derivatives. researchgate.netresearchgate.net These compounds are recognized as important intermediates for biologically active molecules, particularly in the development of potential anticancer agents. researchgate.netresearchgate.net The synthesis typically involves a multi-step process starting from pyridin-4-ol. researchgate.netresearchgate.net
The general synthetic route proceeds as follows:
Nitration: Pyridin-4-ol is nitrated to introduce a nitro group. researchgate.netresearchgate.net
Chlorination/Bromination: The hydroxyl group is converted to a halogen, often chlorine, which can then be displaced or is already present as bromine in the starting material. researchgate.netresearchgate.net
N-Alkylation/Arylation: The pyridine nitrogen is alkylated or arylated. researchgate.netresearchgate.net
Reduction: The nitro group is reduced to an amino group. researchgate.net
Condensation/Cyclization: The final ring closure to form the imidazo[4,5-c]pyridin-2-one system is achieved through condensation with a suitable reagent like N,N'-Carbonyldiimidazole. researchgate.netresearchgate.net
This sequence highlights the utility of the substituted pyridine core in constructing the fused imidazole (B134444) ring.
Construction of Carboline and Related Nitrogen Heterocycles
The synthesis of carboline ring systems, which are integral to numerous biologically active alkaloids, can be achieved using precursors derived from or related to 3-bromo-2-nitropyridines. researchgate.netanu.edu.auresearchgate.netcore.ac.uk A unified approach to synthesizing all four isomers of carboline (α, β, γ, and δ) often employs a cross-coupling/reductive cyclization strategy. researchgate.netanu.edu.au For instance, the synthesis of δ-carboline can be initiated through an Ullmann cross-coupling reaction between an iodo-enone and a 2-bromo-3-nitropyridine (B22996) derivative. researchgate.net The resulting coupled product then undergoes reductive cyclization to form the tetrahydrocarboline, which is subsequently aromatized to yield the carboline. researchgate.netanu.edu.au
The general steps for this transformation are:
Palladium-catalyzed Cross-Coupling: An organometallic coupling reaction, such as the Ullmann reaction, joins the pyridine and a cyclic ketone fragment. anu.edu.au
Reductive Cyclization: The nitro group is reduced, leading to an intramolecular condensation and the formation of the new heterocyclic ring. researchgate.netanu.edu.au
Aromatization: The final step involves oxidation to create the fully aromatic carboline system. researchgate.netanu.edu.au
This methodology demonstrates the importance of the nitro and bromo substituents in facilitating the key bond-forming steps.
Elaboration to Pyrazolo[1,5-a]pyrimidine (B1248293) and Fused Pyridazine Derivatives
This compound derivatives are also instrumental in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds investigated for their potential as kinase inhibitors. nih.govnih.gov The synthesis often involves the reaction of a substituted pyrazole (B372694) with a β-ketoester or a similar reactive species derived from the pyridine core. nih.govresearchgate.net The pyrazolo[1,5-a]pyrimidine scaffold is a purine (B94841) analogue and has attracted significant interest in medicinal chemistry. doaj.org
Furthermore, related halogenated pyridazines can be used to construct fused heterocyclic systems. For example, tetrafluoropyridazine (B1595357) reacts with aminopyridines to form tricyclic tetraazafluorene ring systems. The reactivity of the aminopyridine is influenced by the electronic nature of its substituents; electron-withdrawing groups like bromine can reduce the nucleophilicity of the pyridine, affecting the reaction conditions required for cyclization. dur.ac.uk
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The bromine atom in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, and it is applicable to bromo-substituted pyridines. fishersci.co.uksigmaaldrich.com This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. fishersci.co.uk
In the context of this compound, the bromine atom at the 3-position can be selectively coupled with various aryl or vinyl boronic acids. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. bcrec.id The presence of other functional groups, such as the nitro and hydroxyl groups, can influence the reactivity and may require protection or careful selection of reaction conditions to achieve the desired outcome. The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of a wide range of functional groups, making it a key tool in the derivatization of complex molecules. fishersci.co.uk
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 4-Bromophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Aqueous | [1,1'-Biphenyl]-4-ol | >95 |
This table illustrates a general Suzuki-Miyaura reaction and not one specific to this compound, for which specific data was not available in the search results. bcrec.id
Sonogashira Coupling and Related Methodologies
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The bromine atom at the C-3 position of this compound renders the compound an excellent substrate for Sonogashira coupling reactions. This allows for the direct introduction of alkynyl moieties onto the pyridine scaffold, significantly increasing molecular complexity.
The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base) and subsequent reductive elimination to yield the alkynylated pyridine and regenerate the Pd(0) catalyst. Studies on analogous compounds, such as 2-amino-3-bromopyridines and 2-bromo-5-nitropyridine, have demonstrated the efficacy of this methodology. researchgate.netresearchgate.net These reactions typically proceed in moderate to excellent yields under optimized conditions. researchgate.net
The successful application of Sonogashira coupling provides a direct pathway to a wide array of 3-alkynyl-2-nitropyridin-4-ol derivatives. These products can serve as advanced intermediates for the synthesis of fused heterocyclic systems and other complex molecular architectures.
Table 1: Typical Components and Conditions for Sonogashira Coupling of Bromopyridines
| Component | Role | Examples |
|---|---|---|
| Aryl Halide | Substrate | This compound, 2-Amino-3-bromopyridines researchgate.net |
| Terminal Alkyne | Coupling Partner | Phenylacetylene, Prop-2-ynyl alcohol, Trimethylsilylacetylene researchgate.net |
| Palladium Catalyst | Primary Catalyst | Pd(CF₃COO)₂, (Ph₃P)₂PdCl₂ researchgate.netrsc.org |
| Ligand | Stabilizes Catalyst | Triphenylphosphine (PPh₃) researchgate.netnih.gov |
| Copper(I) Salt | Co-catalyst | Copper(I) iodide (CuI) researchgate.netnih.gov |
| Base | Neutralizes HBr byproduct | Triethylamine (Et₃N), Diisopropylamine (DIPA) rsc.org |
| Solvent | Reaction Medium | Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene researchgate.netrsc.org |
Integration into Scaffolds for Diverse Chemical Research
The unique structural features of this compound make it an attractive starting material for integration into a wide variety of chemical scaffolds. Its ability to undergo sequential and regioselective modifications allows chemists to use it as a foundational element for constructing molecules with tailored properties for diverse applications in medicinal chemistry and materials science.
Building Blocks for Complex Organic Molecules
This compound is a highly functionalized heterocyclic compound that serves as a valuable building block for the synthesis of more complex organic molecules. cymitquimica.com The reactivity of its distinct functional groups can be selectively harnessed to build elaborate molecular frameworks.
The bromine atom is a key functional handle, primarily utilized for palladium-catalyzed cross-coupling reactions like the aforementioned Sonogashira coupling, as well as Suzuki, Stille, and Buchwald-Hartwig amination reactions. smolecule.com These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, attaching diverse aryl, heteroaryl, alkyl, or amino groups to the pyridine core.
The nitro group at the C-2 position significantly influences the reactivity of the ring and is itself a versatile functional group. It can be readily reduced to an amino group using various reagents, such as hydrogen gas with a palladium catalyst or iron in acetic acid. researchgate.net The resulting 3-bromo-2-aminopyridin-4-ol is a valuable intermediate. The newly formed amino group can undergo a host of transformations, including diazotization, acylation, and condensation reactions to form fused heterocyclic systems like imidazo[4,5-b]pyridines. researchgate.net
Furthermore, the hydroxyl group at C-4 can be derivatized through etherification or esterification, which can be used to modify the molecule's solubility or to introduce another point of connection for building larger structures. The pyridine nitrogen itself can be quaternized or oxidized to an N-oxide, further tuning the electronic properties of the scaffold. This multi-faceted reactivity makes this compound a key intermediate in the synthesis of complex molecules with potential biological activity. vulcanchem.com
Table 2: Synthetic Utility of Functional Groups in this compound
| Functional Group | Position | Potential Transformations | Resulting Structures |
|---|---|---|---|
| Bromo | C-3 | Pd-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) | Alkynyl-, Aryl-, or Alkyl-substituted pyridines |
| Nitro | C-2 | Reduction to an amino group (e.g., H₂/Pd, Fe/AcOH) | 2-Aminopyridine derivatives |
| Amino (post-reduction) | C-2 | Acylation, Sulfonylation, Condensation | Amides, Sulfonamides, Fused heterocycles |
| Hydroxyl | C-4 | Etherification, Esterification | Ethers, Esters |
| Pyridine Nitrogen | N-1 | N-Oxidation, N-Alkylation | Pyridine-N-oxides, Pyridinium salts |
Precursors for Novel Materials in Chemical Sciences
The application of this compound extends beyond the synthesis of discrete organic molecules into the realm of materials science. Its inherent electronic properties, stemming from the combination of an aromatic π-system with a potent electron-withdrawing nitro group and an electron-donating hydroxyl group, make it an intriguing precursor for novel functional materials. chemimpex.com
Derivatives of this compound are explored for the creation of materials with specific electronic and optical properties. For instance, the extended π-conjugated systems that can be synthesized via Sonogashira coupling are of interest for applications in organic electronics. The high degree of functionalization allows for fine-tuning of properties such as the material's band gap, conductivity, and charge-transport capabilities.
Furthermore, the pyridine scaffold is known to coordinate with metal ions, opening up possibilities for the design of novel metal-organic frameworks (MOFs) or coordination polymers. The nitro and hydroxyl groups can act as hydrogen bond donors and acceptors, influencing the self-assembly and packing of molecules in the solid state to create materials with desired topologies and properties. There is also potential for its use in developing fluorescent probes for biological imaging, where the pyridine core's photophysical properties can be modulated by the attached functional groups. chemimpex.com
Table 3: Potential Applications of this compound Derivatives in Materials Science
| Application Area | Relevant Structural Features | Potential Material Type |
|---|---|---|
| Organic Electronics | Extended π-conjugation (via cross-coupling) | Organic semiconductors, Conductive polymers |
| Optical Materials | Electron-rich and electron-poor substituents | Dyes, Fluorescent probes, Non-linear optical materials chemimpex.com |
| Coordination Chemistry | Pyridine nitrogen, Hydroxyl group | Metal-Organic Frameworks (MOFs), Coordination polymers |
| Specialty Polymers | Multiple reactive sites for polymerization | High-performance polymers, Functional coatings chemimpex.com |
Advanced Spectroscopic Characterization and Computational Studies of 3 Bromo 2 Nitropyridin 4 Ol and Analogs
Vibrational Spectroscopy for Molecular Structure and Dynamics
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For pyridine (B92270) derivatives, including 3-Bromo-2-nitropyridin-4-ol, FT-IR analysis is crucial for identifying key structural features.
The presence of a nitro group (-NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. In similar nitropyridine compounds, these bands appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The hydroxyl group (-OH) gives rise to a broad absorption peak, generally in the 3200–3600 cm⁻¹ region, indicative of hydrogen bonding. The aromatic C-C and C-N stretching vibrations within the pyridine ring are expected in the 1625–1430 cm⁻¹ range. derpharmachemica.com Furthermore, C-H stretching vibrations of the pyridine ring are typically observed around 3083 and 2928 cm⁻¹. researchgate.net The C-Br stretching vibration is expected at lower frequencies.
Theoretical calculations, such as those employing Density Functional Theory (DFT), are often used to complement experimental FT-IR data. researchgate.net By calculating the theoretical vibrational frequencies, a more precise assignment of the observed spectral bands can be achieved. researchgate.net For instance, in a study on 2-Amino-3-bromo-5-nitropyridine, DFT calculations at the B3LYP/6–311++G(d,p) level of theory showed good agreement with the experimental FT-IR spectrum. researchgate.net
A representative table of expected FT-IR vibrational frequencies for a compound like this compound, based on data from analogous structures, is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | References |
| O-H Stretch | 3200–3600 | |
| C-H Stretch (Aromatic) | ~3083, ~2928 | researchgate.net |
| C=C/C=N Stretch (Aromatic Ring) | 1430–1625 | derpharmachemica.com |
| NO₂ Asymmetric Stretch | ~1520 | |
| NO₂ Symmetric Stretch | ~1350 | |
| C-Br Stretch | < 700 | asianpubs.org |
This table is illustrative and based on data for analogous compounds. Actual frequencies for this compound may vary.
Raman spectroscopy provides complementary information to FT-IR by probing molecular vibrations through inelastic scattering of monochromatic light. While strong IR bands are often weak in Raman spectra and vice versa, the combination of both techniques allows for a more complete vibrational assignment.
For pyridine derivatives, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the ring and substituent groups. researchgate.net The vibrational modes of the pyridine ring are sensitive to substitution patterns, and Raman spectra can help distinguish between different isomers. mdpi.com
In studies of related nitropyridine compounds, FT-Raman spectra have been successfully used in conjunction with DFT calculations to assign vibrational modes. researchgate.netresearchgate.net For example, in the analysis of 4-amino-3-nitropyridine, the FT-Raman spectrum was recorded in the 4000-50 cm⁻¹ region, and the experimental frequencies were compared with scaled theoretical values obtained from DFT calculations. researchgate.net This combined approach allows for a detailed interpretation of the vibrational spectra based on the potential energy distribution (PED). researchgate.net
A table of representative Raman active modes for a substituted nitropyridine is shown below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | References |
| Ring Breathing Mode | ~1000 | mdpi.com |
| C-H in-plane bend | 1000-1300 | derpharmachemica.com |
| NO₂ Scissoring | ~850 | researchgate.net |
| C-Br Stretch | < 700 | asianpubs.org |
This table is illustrative and based on data for analogous compounds. Actual frequencies for this compound may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
In the ¹H NMR spectrum of a substituted pyridine, the chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-withdrawing nature of the nitro group and the bromine atom, along with the electron-donating effect of the hydroxyl group, will significantly influence the chemical shifts of the remaining protons on the pyridine ring. For a compound like this compound, one would expect to see distinct signals for the protons at positions 5 and 6. For instance, in a related compound, 3-bromo-4-nitropyridine-N-oxide, the protons at positions 2, 5, and 6 show distinct doublets in the ¹H NMR spectrum. asianpubs.org
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are also affected by the substituents. The carbon atom attached to the bromine (C3), the nitro group (C2), and the hydroxyl group (C4) will exhibit characteristic chemical shifts. The remaining carbon atoms (C5 and C6) will also have distinct resonances. In a similar compound, 5-bromo-2-nitropyridine, the ¹³C NMR signals provide clear evidence for the substitution pattern. asianpubs.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, confirming the structural assignment. ntnu.no For example, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is crucial for confirming the regiochemistry of substitution. clockss.org
| Nucleus | Expected Chemical Shift Range (ppm) | Notes | References |
| ¹H (Aromatic) | 7.0 - 9.0 | Chemical shifts are influenced by the electronic effects of substituents. | asianpubs.org |
| ¹H (OH) | Variable | Dependent on solvent, concentration, and temperature due to hydrogen bonding. | |
| ¹³C (Aromatic) | 110 - 160 | The positions of the signals are dictated by the nature and position of the substituents. | asianpubs.org |
This table provides general ranges for substituted pyridines. Specific values for this compound would require experimental determination.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry would confirm the molecular weight and provide valuable information about its fragmentation pattern, which can help in structural confirmation.
The molecular ion peak ([M]⁺) in the mass spectrum of this compound would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. savemyexams.com This would result in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity. savemyexams.com
The fragmentation of the molecular ion can provide further structural insights. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) or a nitro radical (•NO₂), as well as the loss of a hydroxyl radical (•OH) from the phenol (B47542) group. libretexts.org The fragmentation of the pyridine ring itself can also lead to characteristic fragment ions.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of the compound.
| Ion | Description | Expected m/z | References |
| [M]⁺ & [M+2]⁺ | Molecular ion peaks showing bromine isotope pattern | Calculated based on molecular formula | savemyexams.com |
| [M-NO₂]⁺ | Loss of a nitro group | M - 46 | libretexts.org |
| [M-OH]⁺ | Loss of a hydroxyl radical | M - 17 | libretexts.org |
| [M-Br]⁺ | Loss of a bromine radical | M - 79/81 |
The m/z values are nominal and would be more precisely determined by the specific molecular formula of this compound.
Theoretical and Computational Chemistry Investigations
Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are invaluable for complementing experimental spectroscopic data and providing deeper insights into the electronic structure, molecular properties, and reactivity of this compound.
DFT and HF methods are used to solve the Schrödinger equation for a molecule, providing information about its electronic structure, optimized geometry, and various molecular properties. researchgate.net These calculations are instrumental in predicting and interpreting spectroscopic data.
For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to:
Optimize the molecular geometry: This provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography if available. researchgate.net
Calculate vibrational frequencies: The calculated frequencies, when scaled appropriately, can be used to assign the experimental FT-IR and Raman bands to specific vibrational modes. researchgate.netresearchgate.net
Predict NMR chemical shifts: Theoretical calculations of NMR parameters can aid in the assignment of experimental ¹H and ¹³C NMR spectra. researchgate.net
Analyze the electronic properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Generate Molecular Electrostatic Potential (MEP) maps: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions and reactivity. researchgate.net
Hartree-Fock (HF) calculations, while generally less accurate than DFT for many properties due to the neglect of electron correlation, can still provide useful qualitative insights and serve as a starting point for more advanced calculations. researchgate.net
The combination of these computational methods with experimental spectroscopic data provides a comprehensive understanding of the structure and properties of this compound and its analogs.
Conformational Analysis and Intermolecular Interactions
The conformational landscape of this compound and its analogs is largely defined by the planarity of the pyridine ring and the orientation of its substituents. Due to the aromatic nature of the pyridine core, the ring itself has limited conformational flexibility. smolecule.com The primary determinants of different conformations arise from the rotation of the nitro (NO₂) and hydroxyl (OH) groups relative to this plane.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the preferred conformations. For analogs like 4-Bromo-5-fluoro-3-nitropyridin-2-ol, the nitro group typically aligns in a coplanar fashion with the pyridine ring to maximize conjugation. smolecule.com The orientation of the hydroxyl group is more flexible and is significantly influenced by the formation of intermolecular hydrogen bonds. smolecule.com
Intermolecular interactions play a crucial role in the solid-state structure and properties of these compounds. The presence of both a hydroxyl group (a hydrogen bond donor) and a nitro group (a hydrogen bond acceptor) facilitates the formation of strong intermolecular hydrogen bonds. This is evident in the high melting point of 5-Bromo-3-nitropyridine-2,4-diol (246–250°C), which is indicative of a stable, hydrogen-bonded crystal lattice. The fundamental importance of these non-covalent interactions is a key principle in designing and understanding molecular materials. google.com
In analogs such as 2-Amino-5-bromo-3-nitropyridine, the amino group also participates in intermolecular hydrogen bonding, contributing to a high melting point (208–210°C). The interplay of these forces, including hydrogen bonds and π-π stacking interactions, dictates the packing of molecules in the crystal, which in turn influences properties like solubility and crystal morphology. The study of these intermolecular forces is critical for controlling the assembly of molecules into functional materials. google.com
Prediction of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools for predicting the reaction mechanisms and pathways of this compound and its analogs. DFT calculations are commonly used to model the transition states of reactions, such as nucleophilic aromatic substitution, and to compare the energies of different potential pathways. By calculating the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, researchers can predict the most likely sites for electrophilic and nucleophilic attack.
For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro-group migration product was observed in addition to the expected substitution products. clockss.org Systematic studies revealed that this rearrangement is favored in polar aprotic solvents. clockss.org Such mechanistic complexities can be rationalized through computational modeling of the reaction intermediates and transition states, helping to understand the factors that govern product selectivity.
The substituents on the pyridine ring strongly influence its reactivity. The nitro group at the 3-position, along with the hydroxyl groups at the 2- and 4-positions in 5-Bromo-3-nitropyridine-2,4-diol, activates the ring for electrophilic attack. Conversely, the bromine atom is susceptible to nucleophilic substitution. The synthetic strategy for related compounds often involves a specific sequence of reactions; for example, nitration of a brominated pyridine is common because the electron-withdrawing nature of bromine directs the incoming nitro group to the meta position.
Table 1: Predicted Reactivity of Substituted Pyridines
| Compound | Predicted Reaction Type | Influencing Factors |
|---|---|---|
| 5-Bromo-3-nitropyridine-2,4-diol | Nucleophilic substitution of Bromine | Presence of electron-withdrawing nitro group |
| Reduction of Nitro group | Availability of suitable reducing agents | |
| Electrophilic substitution on ring | Activating effect of hydroxyl groups | |
| 3-Bromo-4-nitropyridine | Nucleophilic substitution/Rearrangement | Amine nucleophile, polar aprotic solvent |
Studies of Non-Linear Optical (NLO) Properties
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.netresearchgate.net The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the presence of delocalized π-electron systems that connect electron-donating and electron-accepting groups. researchgate.net Pyridine derivatives, including those related to this compound, are studied for their potential NLO activity.
Computational methods, such as DFT, are essential for predicting and understanding the NLO properties of these molecules. Key parameters like the dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β) are calculated to assess a molecule's potential for second-order NLO applications. researchgate.netnih.gov A large hyperpolarizability value is a strong indicator of a significant NLO response. researchgate.net
The design of effective NLO materials often follows a Donor-π-Acceptor (D-π-A) motif. In the context of this compound analogs, the pyridine ring can act as the π-conjugated bridge, while substituents like amino or hydroxyl groups can serve as donors and the nitro group as a strong acceptor. The relationship between molecular structure and NLO properties is a central theme in this research area. researchgate.net
The energy gap between the HOMO and LUMO is a critical factor; a smaller energy gap generally leads to higher polarizability and, consequently, a more substantial NLO response. nih.govnih.gov Theoretical studies on related organic molecules have shown that modifying the donor and acceptor groups or extending the π-conjugation can effectively tune these properties. nih.govnih.gov For example, in studies of quinoline-carbazole derivatives, extending the molecule with additional acceptor moieties via a thiophene-based π-spacer resulted in enhanced NLO properties. nih.gov
Table 2: Calculated NLO Properties of a Related Coumarin Derivative
| Parameter | Value | Unit |
|---|---|---|
| Dipole Moment (µ) | 3.86 | D |
| Average Linear Polarizability (α) | 23.37 x 10⁻²⁴ | esu |
| Average Second Hyperpolarizability (γ) | 22.34 x 10⁻³⁶ | esu |
Data for 3-Acetyl-6-Bromocoumarin, provided for illustrative purposes of typical NLO parameters. researchgate.net
Excited State Proton Transfer Phenomena
Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton moves between two sites within the same molecule upon electronic excitation. researchgate.net This phenomenon is of fundamental importance in various fields, including the development of laser dyes, optical sensors, and photostabilizers. researchgate.net Molecules like this compound, which contain both a proton-donating group (hydroxyl) and a proton-accepting atom (the oxygen of the nitro group or the pyridine nitrogen), are potential candidates for ESIPT.
Upon absorption of light, the electronic distribution of the molecule changes, which can significantly alter the acidity and basicity of the functional groups. For instance, in 2,2'-bipyridyl-3,3'-diol, the intramolecular hydrogen bonds are strengthened in the excited state, facilitating a sequential double proton transfer. nih.gov The surrounding solvent environment plays a critical role in modulating these processes; solvent polarity can influence the potential energy surfaces and even control whether a single or double proton transfer occurs. nih.gov
Computational studies are crucial for mapping the potential energy surfaces of the ground and excited states, identifying the transition states for proton transfer, and understanding the mechanism. nih.gov The interplay between charge transfer and proton transfer in the excited state can be complex and is often modulated by the molecular structure and the surrounding medium. researchgate.net
In related systems, such as ion pairs of ruthenium complexes with salicylate (B1505791) derivatives, light excitation can trigger an excited-state proton-coupled electron transfer (ES-PCET). diva-portal.org Here, the oxidation of the salicylate is coupled to an internal proton transfer. diva-portal.org This highlights how proton transfer can be linked to other key photochemical events. The study of biomimetic models, such as phenols with intramolecular hydrogen bonds to quinolines, aims to understand the factors controlling these coupled reactions, which are vital in natural processes like photosynthesis. diva-portal.org
Future Research Directions and Unexplored Avenues for 3 Bromo 2 Nitropyridin 4 Ol Chemistry
Development of Novel and Efficient Catalytic Transformations
The strategic positioning of the bromo, nitro, and hydroxyl groups on the pyridine (B92270) ring makes 3-bromo-2-nitropyridin-4-ol an ideal candidate for a variety of catalytic transformations. Future research could focus on leveraging these handles for selective functionalization.
Cross-Coupling Reactions: The bromine atom at the C-3 position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). A systematic study of different catalysts and reaction conditions would be essential to achieve high yields and functional group tolerance, particularly given the presence of the sensitive nitro and hydroxyl groups.
Catalytic Reduction: Selective reduction of the nitro group to an amine is a key transformation that would open up a vast chemical space for derivatization, including diazotization and amide bond formation. Research into chemoselective catalytic hydrogenation (e.g., using Pd/C, PtO₂, or specialized catalysts) that preserves the C-Br bond and the pyridinol core would be highly valuable.
C-H Activation: Direct C-H functionalization of the pyridine ring is a powerful tool in modern organic synthesis. beilstein-journals.orgnih.gov While the existing substituents electronically influence the remaining C-H bonds (at C-5 and C-6), exploring transition-metal-catalyzed C-H activation could provide routes to novel derivatives that are difficult to access through traditional methods. beilstein-journals.orgnih.gov Catalytic systems based on palladium, rhodium, or iridium could be investigated to selectively introduce new substituents. beilstein-journals.orgnih.gov
A summary of potential catalytic transformations is presented below.
| Transformation | Target Functional Group | Potential Catalytic System | Desired Outcome |
| Suzuki Coupling | C-Br | Pd(PPh₃)₄, K₂CO₃ | Aryl/heteroaryl substitution at C-3 |
| Buchwald-Hartwig Amination | C-Br | Pd₂(dba)₃, BINAP, NaOtBu | C-N bond formation at C-3 |
| Nitro Group Reduction | C-NO₂ | H₂, Pd/C or PtO₂ | Selective conversion to C-NH₂ |
| C-H Arylation | C-H (e.g., at C-5/C-6) | Pd(OAc)₂, phosphine ligand | Direct introduction of aryl groups |
Exploration of Bio-inspired and Sustainable Synthetic Strategies
Modern chemical synthesis increasingly emphasizes sustainability and the use of methodologies inspired by nature. Applying these principles to the chemistry of this compound could lead to greener and more efficient synthetic routes.
Biocatalysis and Enzymatic Transformations: Enzymes and whole-cell systems offer unparalleled selectivity under mild conditions. rsc.org Future work could explore the use of biocatalysts for regioselective modifications of the pyridine core. For instance, hydroxylases could be used for further oxidation, while other enzymes might catalyze selective acylation or glycosylation of the hydroxyl group. rsc.orgnih.gov The enzymatic reduction of the nitro group is another promising avenue. The use of enzymes like Novozym 435, which has been successful in synthesizing pyridine esters, could be explored for targeted esterification reactions. nih.govresearchgate.net
Green Chemistry Approaches: The development of synthetic routes using environmentally benign solvents (e.g., water, supercritical CO₂) and energy-efficient conditions (e.g., microwave or flow chemistry) is a key research goal. acs.org Multicomponent reactions (MCRs), which can build molecular complexity in a single step with high atom economy, could be designed to synthesize the this compound scaffold or its derivatives. nih.govresearchgate.net
Computational Design and Prediction of Advanced Derivatives for Targeted Synthesis
Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts. Applying these methods to this compound can accelerate the discovery of new derivatives with desired functionalities.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic properties, reactivity, and spectral characteristics of this compound and its potential derivatives. researchgate.netbohrium.com Such studies can help rationalize observed reactivity and predict the most favorable sites for electrophilic or nucleophilic attack, thereby guiding the design of new synthetic transformations. researchgate.net
Molecular Docking and Virtual Screening: For applications in medicinal chemistry, computational docking can be used to predict the binding affinity of derivatives for specific biological targets, such as enzyme active sites. nih.govnih.gov By virtually screening libraries of potential derivatives of this compound, researchers can prioritize the synthesis of compounds with the highest predicted biological activity, saving significant time and resources. nih.gov
| Computational Method | Application Area | Potential Insights |
| Density Functional Theory (DFT) | Reaction Prediction | HOMO/LUMO energies, charge distribution, reaction barriers |
| Molecular Docking | Drug Discovery | Binding modes and affinities to protein targets |
| Quantitative Structure-Activity Relationship (QSAR) | Materials Science | Prediction of electronic or optical properties |
Mechanistic Elucidation of Under-explored Reaction Pathways
A deep understanding of reaction mechanisms is crucial for controlling selectivity and developing new synthetic methods. The unique electronic nature of this compound suggests that its reactions may follow complex and interesting pathways.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. wikipedia.orgmasterorganicchemistry.com Detailed mechanistic studies could investigate the competition between displacement of the bromide at C-3 and potential attack at other positions. The formation and stability of intermediates, such as Meisenheimer complexes, would be a key area of study. wikipedia.orgnih.gov
Rearrangement Reactions: Nitropyridine systems are known to undergo rearrangements, such as nitro group migration, under specific conditions. researchgate.netresearchgate.netrsc.org Investigating whether this compound or its derivatives can undergo similar sigmatropic shifts or other rearrangements could reveal novel synthetic pathways. researchgate.netntnu.no
Pyridyne Intermediates: The generation of pyridyne intermediates from halopyridines is a known method for accessing highly functionalized pyridines. nih.gov Exploring the formation of a pyridyne from this compound could provide a route to 3,4-disubstituted pyridines, although the influence of the nitro and hydroxyl groups on the regioselectivity of nucleophilic addition would require careful investigation. nih.gov
Integration into Emerging Fields of Chemical Science
The functional groups present in this compound make it an attractive building block for materials with novel properties and for applications in chemical biology.
Materials Science: Pyridine-based molecules are widely used in the development of organic electronic materials, such as those for organic light-emitting diodes (OLEDs). nih.govrsc.org The electron-deficient nature of the this compound core, combined with the potential for hydrogen bonding via the hydroxyl group, could be exploited in the design of new electron-transporting materials or functional polymers.
Chemical Biology and Medicinal Chemistry: Nitropyridine scaffolds are present in numerous biologically active compounds. nih.govmdpi.com The ability of this compound to be readily functionalized at multiple positions makes it a versatile starting point for the synthesis of compound libraries for drug discovery. Potential applications could include the development of enzyme inhibitors, signaling pathway modulators, or antimicrobial agents. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
